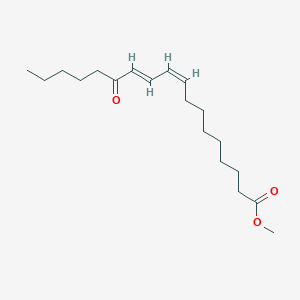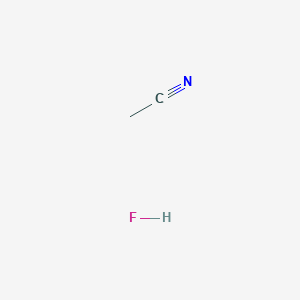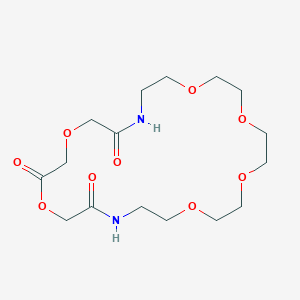![molecular formula C30H31N5 B14436768 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine CAS No. 79118-47-1](/img/structure/B14436768.png)
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a naphthalenyl diazenyl group. The presence of the butylphenyl diazenyl moiety adds to its distinct chemical characteristics.
Méthodes De Préparation
The synthesis of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine involves multiple steps, typically starting with the preparation of the diazenyl intermediates. The synthetic route generally includes:
Diazotization: The formation of diazonium salts from aromatic amines.
Coupling Reaction: The diazonium salts are then coupled with naphthalen-1-yl derivatives under controlled conditions to form the diazenyl intermediates.
Pyrrolidine Attachment: The final step involves the reaction of the diazenyl intermediates with pyrrolidine under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the cleavage of the diazenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions.
Applications De Recherche Scientifique
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl groups play a crucial role in its binding affinity and specificity, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine can be compared with other similar compounds, such as:
1-{4-[(E)-(4-Ethylphenyl)diazenyl]phenyl}pyrrolidine: Similar in structure but with an ethyl group instead of a butyl group, leading to different chemical and physical properties.
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine: Features a methyl group, resulting in distinct reactivity and applications.
1-{4-[(E)-(4-Phenyl)diazenyl]phenyl}pyrrolidine: Lacks the alkyl substituent, making it less hydrophobic and altering its interaction with biological targets.
Propriétés
Numéro CAS |
79118-47-1 |
|---|---|
Formule moléculaire |
C30H31N5 |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
(4-butylphenyl)-[4-[(4-pyrrolidin-1-ylphenyl)diazenyl]naphthalen-1-yl]diazene |
InChI |
InChI=1S/C30H31N5/c1-2-3-8-23-11-13-24(14-12-23)31-33-29-19-20-30(28-10-5-4-9-27(28)29)34-32-25-15-17-26(18-16-25)35-21-6-7-22-35/h4-5,9-20H,2-3,6-8,21-22H2,1H3 |
Clé InChI |
QISWYTYSCKCDEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)N5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


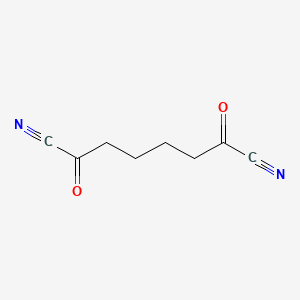
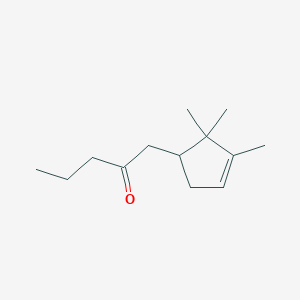
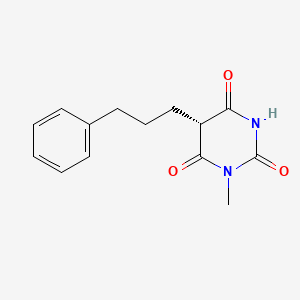
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)
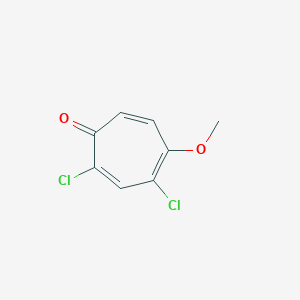
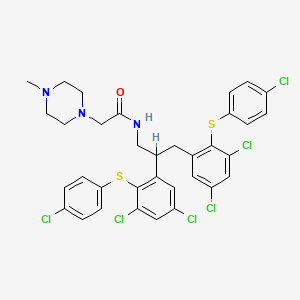
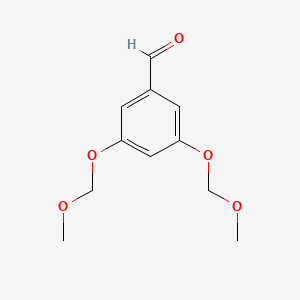
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)

